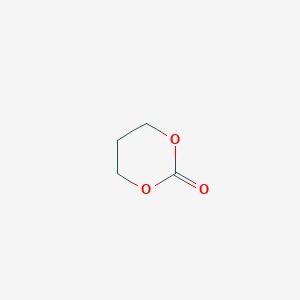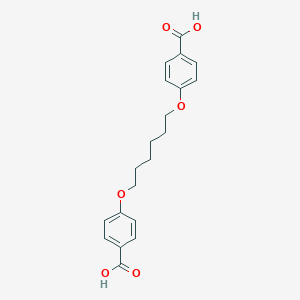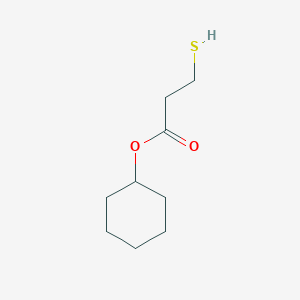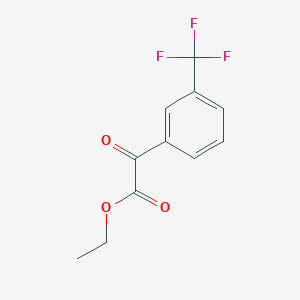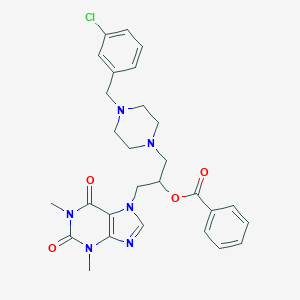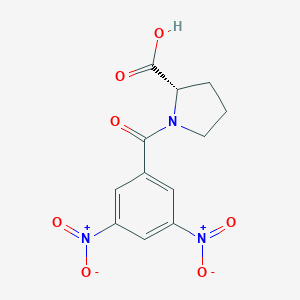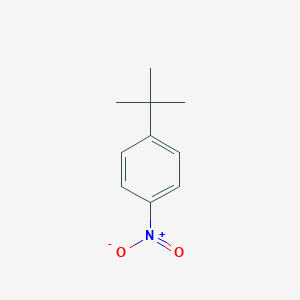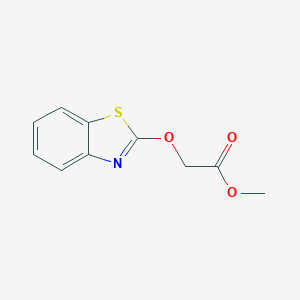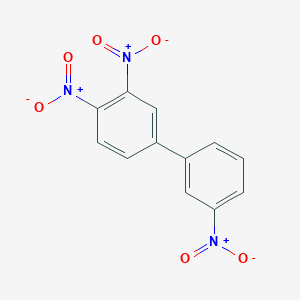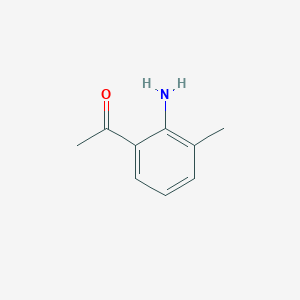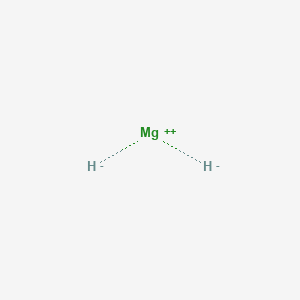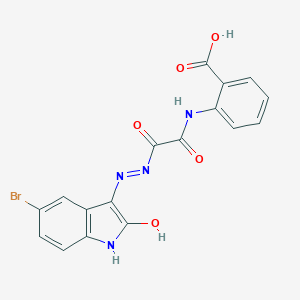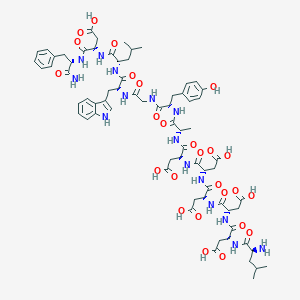
3-(1-Methylpyrrolidin-3-yl)-1,1-diphenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpyrrolidin-3-yl)-1,1-diphenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is also known as MPDPU and has a molecular formula of C20H22N2O.
Mechanism Of Action
The mechanism of action of MPDPU in cancer treatment involves the inhibition of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and proliferation. By inhibiting CK2, MPDPU can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
MPDPU has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis, and inhibition of cancer cell growth. Additionally, MPDPU has also been shown to exhibit antioxidant activity and can protect cells against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MPDPU in lab experiments is its potent anti-tumor activity, which makes it an attractive candidate for cancer research. Additionally, MPDPU is relatively easy to synthesize and purify, making it readily available for use in various experiments. However, one of the limitations of using MPDPU is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on MPDPU, including:
1. Investigating the potential use of MPDPU as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the mechanism of action of MPDPU in more detail to identify potential targets for drug development.
3. Developing new synthesis methods for MPDPU that are more efficient and cost-effective.
4. Investigating the potential use of MPDPU as a catalyst in various chemical reactions.
5. Exploring the potential use of MPDPU in combination with other drugs for cancer treatment to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of MPDPU can be achieved through a multistep process that involves the reaction of 1-methylpyrrolidine with diphenylisocyanate. The resulting product is then subjected to further reactions, including hydrogenation and purification, to obtain the final product.
Scientific Research Applications
MPDPU has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Studies have shown that MPDPU exhibits potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MPDPU has also been investigated for its potential use as a catalyst in various chemical reactions.
properties
CAS RN |
19985-21-8 |
|---|---|
Product Name |
3-(1-Methylpyrrolidin-3-yl)-1,1-diphenylurea |
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-3-yl)-1,1-diphenylurea |
InChI |
InChI=1S/C18H21N3O/c1-20-13-12-15(14-20)19-18(22)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,19,22) |
InChI Key |
TUEBKYWYOWCPLP-UHFFFAOYSA-N |
SMILES |
CN1CCC(C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCC(C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
3-(1-Methyl-3-pyrrolidinyl)-1,1-diphenylurea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



